3-Chloro Fenofibric Acid-d6
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Overview
Description
3-Chloro Fenofibric Acid-d6 is a deuterated analogue of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid. This compound is often used as an internal standard in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) due to its stable isotopic labeling. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses.
Mechanism of Action
Target of Action
3-Chloro Fenofibric Acid-d6 is a deuterated form of Fenofibric Acid , which is a derivative of fibric acid . The primary target of Fenofibric Acid is the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, and its activation is used to lower LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Biochemical Analysis
Biochemical Properties
3-Chloro Fenofibric Acid-d6, like its non-deuterated form, is expected to play a role in lipid metabolism. Fenofibrate, the prodrug of Fenofibric Acid, is known to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis and activation of lipoprotein lipase . It also reduces apolipoprotein C-III , a component of very low-density lipoprotein (VLDL) that inhibits lipoprotein lipase .
Cellular Effects
Fenofibric Acid, the active metabolite of Fenofibrate, has been shown to have beneficial effects on the barrier function of human retinal pigment epithelium (RPE) cells . It is reasonable to expect that this compound would have similar effects, given its structural similarity to Fenofibric Acid.
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Fenofibric Acid. Fenofibric Acid activates PPARα, a nuclear receptor that alters lipid, glucose, and amino acid homeostasis . Activation of PPARα leads to transcription of genes that regulate these metabolic pathways .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, studies on Fenofibric Acid have shown that its absorption rate and bioavailability can vary under different conditions .
Dosage Effects in Animal Models
Fenofibrate, the prodrug of Fenofibric Acid, has been shown to have potent cholesterol-lowering effects in both humans and animals .
Metabolic Pathways
Fenofibrate is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite Fenofibric Acid . It is reasonable to expect that this compound would follow a similar metabolic pathway.
Transport and Distribution
Fenofibrate and its metabolites are known to be distributed in the plasma .
Subcellular Localization
As a PPARα agonist, Fenofibric Acid is known to bind to PPARα in the nucleus , suggesting that this compound may also localize to the nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro Fenofibric Acid-d6 typically involves the incorporation of deuterium atoms into the molecular structure of 3-Chloro Fenofibric Acid. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro Fenofibric Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Chloro Fenofibric Acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Fenofibric Acid and its metabolites.
Biology: Employed in metabolic studies to trace the biotransformation of Fenofibric Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Fenofibric Acid.
Industry: Applied in quality control processes to ensure the consistency and accuracy of pharmaceutical formulations containing Fenofibric Acid.
Comparison with Similar Compounds
Fenofibric Acid: The non-deuterated parent compound used in lipid-lowering therapies.
2-Chloro Fenofibric Acid: Another chlorinated analogue with similar chemical properties.
Deuterated Fenofibric Acid: Other deuterated analogues used for similar analytical purposes.
Uniqueness: 3-Chloro Fenofibric Acid-d6 is unique due to its specific isotopic labeling, which provides enhanced accuracy in quantitative analyses. The presence of deuterium atoms distinguishes it from non-deuterated analogues and other chlorinated derivatives, making it a valuable tool in analytical chemistry and pharmacokinetic studies.
Properties
IUPAC Name |
2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVJAFWQBLUTA-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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